三溴苯酚

描述

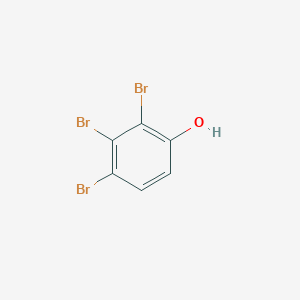

2,4,6-Tribromophenol (TBP) is a brominated phenol that is extensively produced and has various applications and occurrences in the environment. It is an intermediate in the synthesis of brominated flame retardants and can also be a degradation product of these substances. Additionally, TBP is used as a pesticide and is a natural product in some aquatic organisms. It is ubiquitously found in the environment, including in water, soil, house dust, and foodstuff, which are significant exposure routes for humans .

Synthesis Analysis

The synthesis of 2,4,6-tribromophenol can occur through the chlorination of water containing phenol and bromide ion at a neutral pH. The process involves the reaction of hypochlorous acid and bromide ion, which can yield a higher amount of bromination products compared to direct bromination with hypobromous acid .

Molecular Structure Analysis

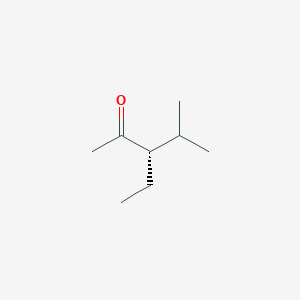

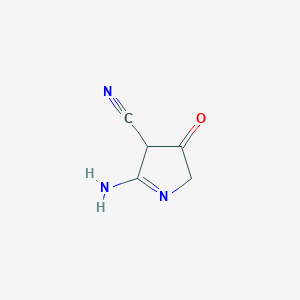

The molecular structure of brominated phenols, including TBP, is characterized by the presence of bromine atoms substituted on the phenol ring. The position and number of bromine atoms can significantly influence the chemical and physical properties of these compounds. For instance, the presence of bromine atoms at the ortho and para positions relative to the hydroxyl group is a common feature in these molecules .

Chemical Reactions Analysis

Brominated phenols can undergo various chemical reactions due to their functional groups. For example, the hydroxyl group can participate in electrophilic substitution reactions, while the bromine atoms can be involved in nucleophilic substitution reactions. These reactions can lead to the formation of a wide range of derivatives and degradation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-tribromophenol include its high bromine content, which contributes to its efficacy as a flame retardant. The presence of bromine atoms also increases the molecular weight and decreases the volatility of the compound. TBP's hydroxyl group can form hydrogen bonds, affecting its solubility and reactivity. The compound's radical-scavenging activity, which is a measure of its antioxidant properties, has been demonstrated in various assays, indicating its potential as a natural antioxidant .

Relevant Case Studies

Case studies involving TBP often focus on its environmental impact and toxicological effects. For example, the presence of TBP in house dust and foodstuff highlights the importance of understanding its exposure routes and potential health risks to humans. Additionally, the radical-scavenging activity of TBP and its derivatives has been studied, showing that these compounds can have significant antioxidant properties .

科学研究应用

神经母细胞瘤细胞分化

三溴苯酚被用作木材防腐剂和阻燃剂,已被研究其对SH-SY5Y人类神经母细胞瘤细胞的影响。发现它能诱导这些细胞分化,表现为生长抑制和乙酰胆碱酯酶活性增加。高浓度导致凋亡,分化的细胞对三溴苯酚暴露更敏感。这表明三溴苯酚可能具有胚胎毒性和胎毒性影响(Ríos et al., 2003)。

环境影响和毒理学

2,4,6-三溴苯酚,一种广泛生产的溴酚,由于在阻燃剂和杀虫剂中的使用而在环境中显著存在。其普遍性引起了对其毒代动力学和毒动力学的担忧。对环境的影响,包括水生基质、家居尘埃和食品,表明需要进行持续监测和研究(Koch & Sures, 2018)。

斑马鱼的生殖影响

长期暴露于环境浓度的三溴苯酚已被证明会影响斑马鱼的繁殖。它影响了雄性和雌性的激素水平和与类固醇发生相关的基因表达,导致性别比例改变和对后代产生不良影响。这项研究强调了三溴苯酚对水生生物和鱼类种群可能构成的潜在风险(Deng et al., 2010)。

分子印迹传感器技术

研究开发了一种用于检测2,4,6-三溴苯酚的新型电化学传感器,采用分子印迹技术。这种方法具有选择性识别能力,对于监测三溴苯酚具有重要意义,因为其在环境中的持久性和潜在健康风险(Ma et al., 2015)。

芬顿反应降解

通过邻苯二酚驱动的芬顿反应研究了三溴苯酚的降解,显示出75%的降解效率。这种方法为三溴苯酚的潜在环境修复技术提供了见解,考虑到其广泛使用和环境问题(Contreras et al., 2009)。

水溶液中的脱溴反应

使用德瓦达合金在水溶液中对三溴苯酚的脱溴反应进行了研究。这个旨在完全转化为苯酚的过程为三溴苯酚的处理和在环境中减少提供了化学方法的见解(Weidlich et al., 2013)。

水处理中的溴苯酚生成

通过氯化含有苯酚和溴离子的水生成三溴苯酚是水处理中的一个重要过程。了解这个过程对于管理处理水中的三溴苯酚水平和评估潜在健康风险至关重要(Sweetman & Simmons, 1980)。

安全和危害

未来方向

Recent advances in oxidative phenol coupling as applied in the total synthesis of natural products have been described . This review covers catalytic and electrochemical methods with a brief comparison to stoichiometric and enzymatic systems assessing their practicality, atom economy, and other measures . Future directions of this particular area of research will also be assessed .

属性

IUPAC Name |

2,3,4-tribromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCSIUCEQVCDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275011 | |

| Record name | Phenol, tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, tribromo- | |

CAS RN |

25376-38-9, 138507-65-0 | |

| Record name | Phenol, tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIBROMOPHENOLS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)

![(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide](/img/structure/B140192.png)

![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)

![5,6-Dihydroindolo[1,2-c]quinazoline](/img/structure/B140221.png)